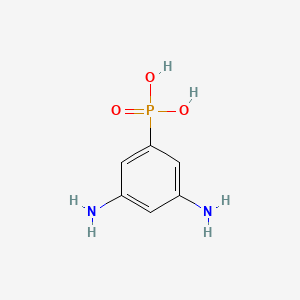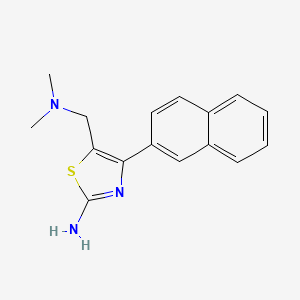
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a dimethylaminomethyl group and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylaminomethyl Group: This step involves the Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylaminomethyl group onto the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above reactions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the naphthyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminomethyl group.
Reduction: Dihydro derivatives of the thiazole ring or naphthyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the naphthyl group, which can exhibit strong fluorescence. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of the dimethylaminomethyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism by which 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Naphthyl)-1,3-thiazol-2-amine: Lacks the dimethylaminomethyl group, which may reduce its solubility and interaction with biological targets.
5-Methyl-4-(2-naphthyl)-1,3-thiazol-2-amine: The methyl group instead of the dimethylaminomethyl group can lead to different chemical reactivity and biological activity.
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine: The phenyl group instead of the naphthyl group can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness
The presence of both the dimethylaminomethyl group and the naphthyl group in 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine makes it unique. This combination can enhance its solubility, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H17N3S |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-4-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H17N3S/c1-19(2)10-14-15(18-16(17)20-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H2,17,18) |
Clave InChI |
KWHWXAFZSQQRFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
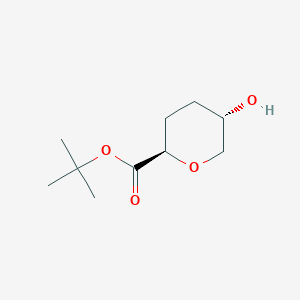
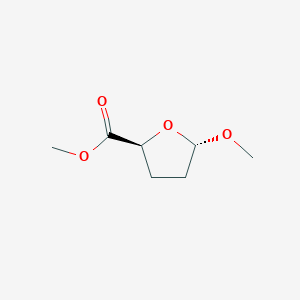
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
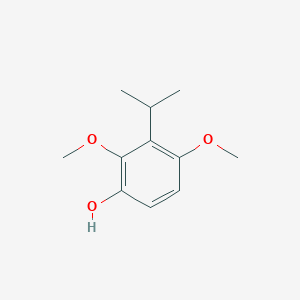
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
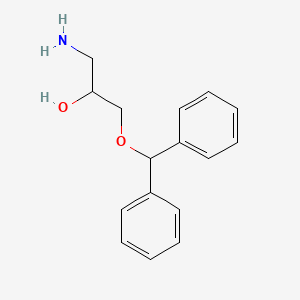
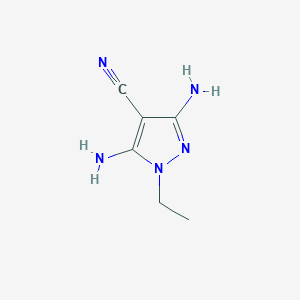
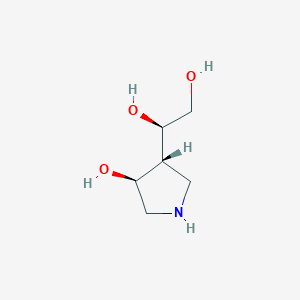
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)

![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
